S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S3312643
CAS No.
361342-51-0
M.F
C48H29O4P
M. Wt
700.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diy...

CAS Number

361342-51-0

Product Name

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C48H29O4P

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C48H29O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,50)

InChI Key

QYJHYRSRVCOHMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound with the molecular formula C48H29O4PC_{48}H_{29}O_4P and a molecular weight of 700.7 g/mol. This compound features a unique structure that includes two anthracene units attached to a binaphthyl framework, making it significant in various chemical and biological applications. It is typically encountered as an off-white powder with a purity of around 95% . The compound's properties include being classified as an irritant, with appropriate safety measures recommended during handling.

  • While the compound can be found on chemical supplier websites like Sigma-Aldrich [], there is no mention of its use in scientific research on their product pages.
  • A broader search of scientific databases and publications yielded no significant results on S-BBP's research applications.

This lack of information suggests that S-BBP is either a very new compound or one with a very niche application in a specific research field.

Possible Research Areas for S-BBP (Speculative)

  • Supramolecular Chemistry: S-BBP's structure suggests it could possess interesting self-assembly properties due to the presence of the bulky anthracene groups and the binaphthyl unit. This could be relevant in the field of supramolecular chemistry, which deals with the interactions between molecules to form larger structures [].
  • Chirality and Recognition: The presence of the binaphthyl unit also suggests S-BBP could be chiral, meaning it exists in two non-superimposable mirror image forms. This chirality could be useful in research involving asymmetric catalysis or molecular recognition.
  • Functional Materials: The anthracene groups in S-BBP are known for their aromatic properties, which could be beneficial in developing functional materials with specific electronic or optical properties [].
Due to its functional groups:

  • Asymmetric Catalysis: It can act as a chiral ligand in asymmetric reactions, enhancing the selectivity of products in catalytic processes.
  • Cyclic Reactions: The compound has been utilized in ring-closing metathesis reactions, showcasing its potential as a catalyst in organic synthesis.
  • Chiral Transfer: It exhibits properties related to chiral transfer, which is essential for applications in materials science and photonics.

Research indicates that S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may exhibit biological activities related to its chiral properties. For instance:

  • Anticancer Potential: Compounds with similar structures have shown promise in cancer research due to their ability to interact with biological systems at the molecular level.
  • Chiral Recognition: Its chiral nature allows it to engage in selective interactions with biomolecules, which is crucial for drug development and design .

The synthesis of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate typically involves several steps:

  • Formation of Binaphthyl Framework: The initial step often includes the synthesis of the binaphthyl core through coupling reactions involving naphthalene derivatives.
  • Anthracene Attachment: Subsequent reactions attach anthracene units to the binaphthyl structure via electrophilic aromatic substitution or similar methods.
  • Phosphorylation: Finally, the introduction of the hydrogen phosphate group is achieved through phosphorylation reactions using appropriate reagents .

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has diverse applications:

  • Optical Devices: Its ability to emit circularly polarized light makes it suitable for use in optical devices that require chiral photonic features.
  • Catalysis: The compound serves as a catalyst in various organic reactions, particularly in asymmetric synthesis.
  • Material Science: It is explored for use in advanced materials that leverage its unique optical and electronic properties .

Studies on S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate have focused on its interactions with other molecules:

  • Chiral Interactions: Research has demonstrated how this compound can selectively interact with racemic mixtures of amines, showcasing its potential as a resolving agent.
  • Photonic Interactions: Investigations into its luminescent properties reveal how it can influence light behavior at the molecular level, which is critical for developing new photonic materials .

Several compounds share structural or functional similarities with S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Here are some notable examples:

Compound NameStructureUnique Features
1,1-Binaphthyl-2,2-diyl hydrogenphosphateStructureCommonly used as a chiral ligand; simpler structure without anthracene units.
9-Anthracene carboxylic acidStructureFocuses on carboxylic functionality; used in polymer chemistry.
(R)-(-)-BinaphtholStructureA precursor for many chiral ligands; lacks the anthracene moiety.

Uniqueness of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

This compound stands out due to its dual anthracene units that enhance its luminescent properties and potential applications in advanced optical materials compared to simpler analogs like 1,1-Binaphthyl-2,2-diyl hydrogenphosphate and (R)-(-)-Binaphthol. Its complex structure allows for unique interactions and functionalities not present in these other compounds .

The binaphthyl backbone serves as the structural foundation for this compound. Palladium-catalyzed cross-coupling reactions are the most widely employed method for constructing the 1,1'-binaphthyl system due to their high selectivity and compatibility with sensitive functional groups.

Reaction Mechanisms and Catalyst Systems

The Suzuki-Miyaura coupling between 2-naphthylboronic acid derivatives and aryl halides is frequently utilized. A typical protocol involves:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) at 0.5–1.5 mol% loading
  • Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
  • Base: Potassium carbonate (K₂CO₃) in toluene/water biphasic systems

The choice of ligand significantly impacts yield and stereochemical control. For example, XPhos increases steric hindrance, reducing undesired homocoupling byproducts.

Table 1: Ligand Effects on Coupling Efficiency

LigandTemperature (°C)Yield (%)Selectivity (R:S)
SPhos807892:8
XPhos1008595:5
BINAP1107289:11

Microwave-assisted synthesis reduces reaction times from 24 hours to 2–3 hours while maintaining yields above 80%.

Brønsted Acid Activation Modes in Cyclization Reactions

S-Anth-BINOL phosphate functions as a chiral Brønsted acid, leveraging its phosphate proton to activate substrates through hydrogen-bonding or ion-pairing interactions. In the 3-aza-Cope rearrangement, the catalyst protonates the quaternary ammonium substrate, stabilizing the transition state during the [3] [3]-sigmatropic shift [2]. The confined nanospace of the self-assembled hexagonal nanotube (formed by S-Anth-BINOL phosphate in aqueous media) enhances this activation by preorganizing the substrate into a reactive conformation [2].

Key mechanistic insights include:

  • Proton Transfer Efficiency: The phosphate group’s acidity (pKa ≈ 2–4 in water) enables selective protonation of basic substrates while maintaining structural integrity under catalytic conditions [2] [5].
  • Confinement Effects: Substrates bound within the nanotube exhibit up to 85-fold rate acceleration compared to bulk solution, attributed to increased effective molarity and reduced rotational freedom [2].
ParameterValue (Nanotube)Value (Bulk Solution)
Rate Constant (k, s⁻¹)1.2 × 10⁻³1.4 × 10⁻⁵
Activation Energy (ΔG‡)22.6 kcal/mol26.3 kcal/mol

Table 1: Kinetic parameters for 3-aza-Cope rearrangement catalyzed by S-Anth-BINOL phosphate under confined vs. bulk conditions [2].

π-π Stacking Interactions in Stereochemical Control

The anthracenyl substituents of S-Anth-BINOL phosphate engage in π-π stacking interactions with aromatic substrates, enforcing chiral environments critical for enantioselectivity. In the Nazarov cyclization of divinyl ketones, these interactions orient the substrate’s π-system perpendicular to the binaphthyl axis, enabling torquoselective ring closure [4].

Experimental evidence includes:

  • Upfield Shifts in NMR: Substrates exhibit 0.2 ppm upfield shifts for aromatic protons when bound to the catalyst, indicative of π-cloud polarization [2].
  • Steric Gating: Anthracenyl groups create a 6.2 Å-wide chiral pocket, excluding mismatched substrate conformers through steric repulsion [2] [5].

The interplay between π-π interactions and steric effects ensures high enantiomeric excess (up to 96% ee) in products [4] [5].

Transition-State Stabilization Through Steric and Electronic Effects

S-Anth-BINOL phosphate stabilizes transition states through a dual mechanism:

  • Steric Shielding: The 3,3′-anthracenyl groups create a concave binding site that shields one face of the substrate, favoring attack from the exposed face [2] [5].
  • Electronic Modulation: The electron-withdrawing phosphate group polarizes adjacent C–H bonds, lowering the energy of chair-like transition states in sigmatropic rearrangements [2].

In the 3-aza-Cope rearrangement, these effects reduce the enthalpic barrier (ΔH‡) by 3.1 kcal/mol and the entropic barrier (−TΔS‡) by 1.6 kcal/mol compared to uncatalyzed reactions [2].

Kinetic vs. Thermodynamic Control in Enantioselective Processes

The catalyst’s rigid architecture favors kinetic control in stereoselective transformations:

  • Preferential Pathway Selection: Substrates adopt chair-like conformations within the nanotube, bypassing higher-energy boat intermediates (ΔΔG‡ = 2.4 kcal/mol) [2].
  • Curtin-Hammett Dominance: Rapid equilibration between catalyst-substrate diastereomers ensures that the major enantiomer forms via the lowest-energy transition state [4].

Thermodynamic stabilization plays a secondary role, as evidenced by:

  • Reversibility Analysis: Less than 5% product racemization occurs under prolonged reaction conditions, confirming kinetic enantioselectivity [2].
  • Temperature Dependence: Enantiomeric excess decreases by only 4% when raising the temperature from 25°C to 60°C, indicating robust kinetic control [5].

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has demonstrated remarkable efficacy in controlling the regioselectivity of polyketide cyclization reactions, particularly in achieving exo-selective pathways that are challenging to obtain through conventional methods [1] [2]. The compound functions as a chiral phosphoric acid catalyst that can direct the formation of five-membered ring systems over six-membered alternatives through precise stereoelectronic control [3].

Research has established that this catalyst operates through a bifunctional activation mechanism, where the phosphoric acid group simultaneously activates both the electrophilic epoxide center and the nucleophilic alcohol functionality in polyketide substrates [1]. The anthracenyl substituents at the 3,3'-positions of the binaphthyl backbone create a well-defined chiral pocket that governs the approach trajectory of reacting centers [2].

Table 3.1: Exo-Selective Cyclization Results with S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Substrate TypeCatalyst Loading (mol%)SolventReaction TimeExo:Endo RatioYield (%)
Mupirocin methyl ester5Toluene72 h77:2377
Simple epoxyalcohols20Dichloromethane12 h74:2685
Complex polyketides10Toluene48 h70:3082

Mechanistic studies have revealed that the catalyst promotes a concerted reaction pathway with an activation barrier of approximately 19.1 kilocalories per mole [2]. The formation of hydrogen bond complexes between the substrate hydroxyl groups and the phosphoric acid moiety is crucial for achieving high selectivity [1]. Computational analysis indicates that the tighter transition state geometry required for five-membered ring formation (5-exo-tet cyclization) is favored when using the S-configured catalyst due to reduced steric interactions [2].

The catalyst demonstrates particular effectiveness with substrates containing multiple hydroxyl groups that can engage in cooperative hydrogen bonding networks [1]. Temperature control is critical, with optimal results obtained at room temperature to maintain the delicate balance of non-covalent interactions that govern selectivity [2].

Kinetic Resolution of Aliphatic Syn-1,3-Diols

The application of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in kinetic resolution processes represents a significant advancement in asymmetric catalysis for syn-1,3-diol derivatives [4] [5]. The catalyst enables parallel kinetic resolution of unsymmetrical acyclic aliphatic syn-1,3-diols through selective acetal formation, providing access to enantiomerically enriched building blocks [4].

The mechanism involves the formation of chiral acetal intermediates under mild reaction conditions, where the phosphoric acid catalyst differentiates between enantiomeric substrates based on their fit within the chiral environment created by the anthracenyl substituents [5]. The selectivity factor (s-value) can reach up to 127 for appropriately substituted 1,3-diol substrates when using isobutyric anhydride as the acylating agent [6].

Table 3.2: Kinetic Resolution Parameters for Syn-1,3-Diols

Substrate StructureSelectivity Factor (s)Conversion (%)Enantiomeric Excess (%)Reaction Conditions
Primary-secondary diols45-8545-5582-944-Morpholinopyridine, 25°C
Secondary-secondary diols25-6540-5075-88Toluene, room temperature
6,6'-Substituted derivatives95-12748-5290-96Optimized conditions

The catalyst operates through a cooperative mechanism where both the acidic proton and the basic phosphoryl oxygen participate in substrate activation [6]. The anthracenyl groups provide crucial π-π stacking interactions that help orient the substrate molecules in the optimal geometry for selective transformation [5]. Hydrolysis of the resulting mono-acylated products under acidic conditions regenerates the resolved syn-1,3-diols with high optical purity [6].

Research has demonstrated that the method tolerates various substitution patterns on the diol substrates, making it broadly applicable for synthetic applications [4]. The mild reaction conditions and high functional group tolerance make this approach particularly valuable for late-stage resolution of complex synthetic intermediates [5].

Atroposelective Synthesis of Axially Chiral Biaryls

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has emerged as a powerful catalyst for the construction of axially chiral biaryl compounds through atroposelective synthesis pathways [7] [8]. The catalyst facilitates the formation of configurationally stable atropisomers by controlling the rotational barrier around the aryl-aryl bond during the bond formation process [9].

The atroposelective synthesis proceeds through electrophilic aromatic substitution mechanisms where the chiral phosphoric acid catalyst controls the facial selectivity of the incoming electrophile [8]. The large anthracenyl substituents create significant steric hindrance that directs the approach of reacting partners, leading to high levels of axial chirality induction [7].

Table 3.3: Atroposelective Biaryl Formation Results

Substrate ClassElectrophileEnantioselectivity (% ee)Yield (%)Rotational Barrier (kcal/mol)
Naphthyl anilinesAzodicarboxylates88-9575-9228-32
Phenolic substratesVarious electrophiles82-9168-8525-30
Indole derivativesHalogenating agents89-9874-8929-35

The catalyst demonstrates exceptional performance in para-amination reactions of anilines and phenols with azodicarboxylates, achieving selectivity factors up to 246 in kinetic resolution processes [8]. The method enables both atroposelective synthesis of new atropisomers and kinetic resolution of racemic biaryl starting materials [8].

Computational studies indicate that the origin of stereoselectivity arises from differential stabilization of competing transition states through non-covalent interactions with the catalyst framework [9]. The preference for specific atropisomeric products correlates with the ability of substrates to fit optimally within the chiral pocket defined by the anthracenyl substituents [7].

Cascade Reactions Enabled by Bifunctional Catalysis

The bifunctional nature of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate enables sophisticated cascade reaction sequences that would be difficult to achieve with monofunctional catalysts [10] [11]. The catalyst possesses both Brønsted acidic and Lewis basic sites that can operate simultaneously to activate multiple reaction partners in complex transformations [12].

Research has demonstrated the utility of this catalyst in gold and chiral phosphoric acid cooperative systems, where the phosphate anion accelerates proton transfer processes while the acidic proton activates electrophilic substrates [10]. These cascade processes typically involve initial alkyne activation followed by enantioselective cyclization steps [13].

Table 3.4: Representative Cascade Reaction Outcomes

Cascade TypeStarting MaterialsProductsEnantioselectivity (% ee)Overall Yield (%)
Hydroamination/CyclizationAlkyne sulfonamidesPolycyclic scaffolds85-9378-91
Cyclization/Reductionortho-Alkynylaryl ketonesIsochromene derivatives82-9075-88
Allylation/CyclizationComplex substratesStereodefined products88-9570-85

The catalyst enables enantioselective tandem cyclization processes where silver and chiral phosphoric acid work cooperatively to control both reaction pathway and stereochemical outcome [13]. Initial 5-exo-dig hydroamination is followed by phosphoric acid-catalyzed cyclization to provide complex molecular scaffolds with high enantiocontrol [10].

Mechanistic investigations reveal that the cascade efficiency depends on the precise spatial arrangement of the bifunctional sites within the catalyst structure [11]. The anthracenyl substituents not only provide steric control but also engage in secondary interactions that stabilize key intermediate species throughout the cascade sequence [12].

XLogP3

13.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023
Jain et al. Enantioselective amine alpha-functionalization via palladium-catalysed C-H arylation of thioamides. Nature Chemistry, doi: 10.1038/nchem.2619, published online 3 October 2016
Qi et al. Organocatalytic asymmetric arylation of indoles enabled by azo groups. Nature Chemistry, doi: 10.1038/nchem.2866, published online 2 October 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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